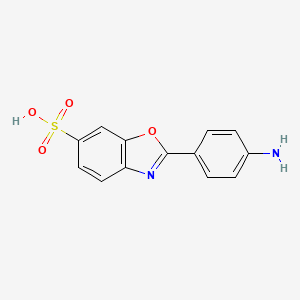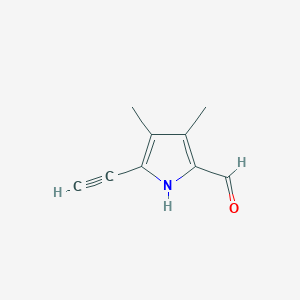
5-ethynyl-3,4-dimethyl-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethynyl-3,4-dimethyl-1H-pyrrole-2-carbaldehyde: is a chemical compound with the molecular formula C9H13NO It belongs to the class of pyrrole derivatives and contains both an aldehyde group and an ethynyl (triple bond) moiety
Méthodes De Préparation
Synthetic Routes::
- De Novo Synthesis:
- One synthetic route involves the condensation of 3,4-dimethylpyrrole with propargyl bromide, followed by oxidation of the resulting alcohol to yield the aldehyde.
- The reaction proceeds as follows:
3,4-dimethylpyrrole+Propargyl bromide→this compound
- While not commonly produced industrially, research laboratories often synthesize this compound for specific applications.
Analyse Des Réactions Chimiques
Reactivity::
Oxidation: The aldehyde group can undergo oxidation reactions, yielding carboxylic acids or other functional groups.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Reduction: Reduction of the aldehyde can lead to the corresponding alcohol.
Oxidation: Oxidizing agents like chromic acid (HCrO) or potassium permanganate (KMnO).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
- Oxidation: Carboxylic acids or their derivatives.
- Substitution: Various substituted derivatives of the aldehyde.
- Reduction: The corresponding alcohol.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential biological activity due to its unique structure.
Medicine: Research into its pharmacological properties and potential therapeutic applications.
Industry: Limited industrial applications, but its reactivity makes it valuable in custom synthesis.
Mécanisme D'action
- The exact mechanism of action is context-dependent, but it likely involves interactions with cellular targets or enzymatic processes due to its functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Propriétés
Formule moléculaire |
C9H9NO |
|---|---|
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
5-ethynyl-3,4-dimethyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C9H9NO/c1-4-8-6(2)7(3)9(5-11)10-8/h1,5,10H,2-3H3 |
Clé InChI |
NXHUAPUCITTYBZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC(=C1C)C#C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


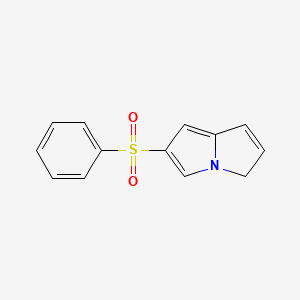


![4-(Fluoromethyl)benzo[d]oxazole-2-thiol](/img/structure/B12893125.png)
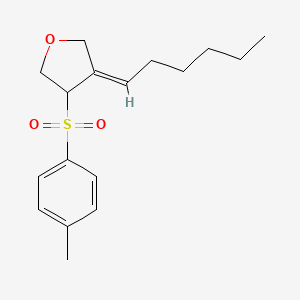
![4-{2-[(Propan-2-yl)sulfanyl]phenyl}-1H-pyrrole-3-carbonitrile](/img/structure/B12893143.png)
![(4'-(Dimethylamino)-[1,1'-biphenyl]-4-yl)diphenylphosphine oxide](/img/structure/B12893149.png)
![Isoquinoline, 1-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B12893154.png)
![6-Phenyl-3-propyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B12893161.png)
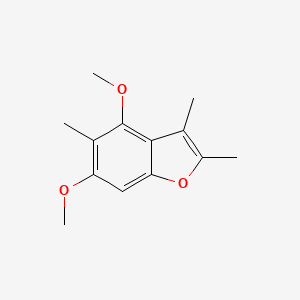

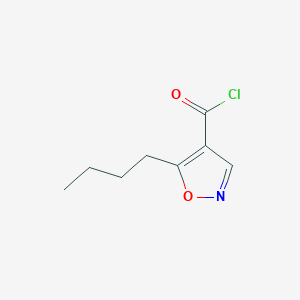
![2-Hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12893179.png)
